molecular formula C18H22N2O4S B4196830 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

Cat. No.: B4196830
M. Wt: 362.4 g/mol
InChI Key: GDIMEBKAHOKIKP-UHFFFAOYSA-N
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Description

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group, a sulfonamide group, and a propanamide group

Properties

IUPAC Name

3-ethoxy-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-13-12-18(21)19-15-8-10-17(11-9-15)25(22,23)20-16-6-4-14(2)5-7-16/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMEBKAHOKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide typically involves the following steps:

    Formation of the sulfonamide intermediate: The reaction begins with the sulfonation of 4-methylphenylamine using chlorosulfonic acid to form 4-methylphenylsulfonamide.

    Coupling with ethoxypropanamide: The sulfonamide intermediate is then coupled with 3-ethoxypropanamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biology: Research includes its effects on cellular processes and its potential as a biochemical probe.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
  • 3-ethoxy-N-(4-{[(4-ethylphenyl)amino]sulfonyl}phenyl)propanamide
  • 3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)butanamide

Uniqueness

3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the sulfonamide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide
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3-ethoxy-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}propanamide

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